molecular formula C10H20ClNO B6249095 rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2752204-77-4

rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B6249095
CAS No.: 2752204-77-4
M. Wt: 205.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride: is a bicyclic compound featuring a tert-butoxy group and an azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:

    Formation of the Azabicycloheptane Core: This can be achieved through a [3+2] cycloaddition reaction between a cyclopropene and an aminocyclopropane. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which ensures high diastereoselectivity and good yields.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylating agent reacts with the azabicycloheptane intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bicyclic ring system, potentially opening the ring or reducing functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the bicyclic ring or deprotected amines.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butoxy group.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways or receptors.

Industry:

    Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for high binding affinity and specificity, while the tert-butoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: This compound shares a similar bicyclic core but differs in the functional groups attached.

    Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic structure but lack the azabicycloheptane framework.

Uniqueness: rac-(1R,5R,6R)-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific combination of a tert-butoxy group and an azabicycloheptane core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

2752204-77-4

Molecular Formula

C10H20ClNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.